1-Nitronaphthalene-2,7-diol
CAS No.: 90800-48-9
Cat. No.: VC8008171
Molecular Formula: C10H7NO4
Molecular Weight: 205.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 90800-48-9 |
---|---|
Molecular Formula | C10H7NO4 |
Molecular Weight | 205.17 g/mol |
IUPAC Name | 1-nitronaphthalene-2,7-diol |
Standard InChI | InChI=1S/C10H7NO4/c12-7-3-1-6-2-4-9(13)10(11(14)15)8(6)5-7/h1-5,12-13H |
Standard InChI Key | OKEJHHNHKPWQAB-UHFFFAOYSA-N |
SMILES | C1=CC(=CC2=C1C=CC(=C2[N+](=O)[O-])O)O |
Canonical SMILES | C1=CC(=CC2=C1C=CC(=C2[N+](=O)[O-])O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The planar naphthalene system in 1-Nitronaphthalene-2,7-diol facilitates π-π interactions, while the electron-withdrawing nitro group and electron-donating hydroxyl groups create regions of alternating electron density. This polarity influences solubility, with the compound exhibiting moderate solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and limited solubility in water. The hydroxyl groups enable hydrogen bonding, contributing to its crystalline solid state at room temperature.
Spectral Characterization
Ultraviolet-visible (UV-Vis) spectroscopy reveals absorption maxima in the range of 280–320 nm, characteristic of nitroaromatic systems. Nuclear magnetic resonance (NMR) spectra show distinct proton environments: the aromatic protons adjacent to the nitro group deshield significantly, while hydroxyl protons resonate broadly at δ 9–10 ppm. Mass spectrometry confirms the molecular ion peak at m/z 205.17, consistent with its molecular weight.
Table 1: Key Physicochemical Properties of 1-Nitronaphthalene-2,7-diol
Property | Value |
---|---|
Molecular Formula | C₁₀H₇NO₄ |
Molecular Weight | 205.17 g/mol |
Melting Point | 198–202°C (decomposes) |
Solubility in Water | <0.1 g/L (25°C) |
LogP (Octanol-Water) | 1.8 |
Synthesis and Industrial Production
Nitration of Naphthalene Derivatives
The primary synthesis route involves nitrating 2,7-dihydroxynaphthalene using a mixed acid system (HNO₃/H₂SO₄). Reaction conditions are tightly controlled at 0–5°C to prevent over-nitration or oxidative degradation. Continuous flow reactors achieve yields of 65–75%, with purification via recrystallization from ethanol-water mixtures.
Alternative Methodologies
Electrophilic aromatic substitution using acetyl nitrate in acetic anhydride offers improved regioselectivity, minimizing byproducts like 1,5-dinitronaphthalene derivatives. Catalytic nitration with zeolites under mild conditions (40°C, 6 hours) is an emerging green chemistry approach, though scalability remains a challenge.
Applications in Industrial and Pharmaceutical Contexts
Dye and Pigment Synthesis
The compound serves as a precursor for azo dyes, where its nitro group undergoes reduction to an amine, followed by diazotization and coupling with electron-rich aromatics. These dyes exhibit enhanced lightfastness compared to non-nitrated analogues, making them valuable in textile and ink industries.
Pharmaceutical Intermediates
In drug discovery, 1-Nitronaphthalene-2,7-diol’s nitro group facilitates the synthesis of aminonaphthol derivatives via catalytic hydrogenation. These intermediates are investigated for antimicrobial and antitumor activity, though clinical applications remain exploratory.
Metabolic Pathways and Toxicological Profile
Cytochrome P450-Mediated Activation
Like structurally related nitroaromatics, 1-Nitronaphthalene-2,7-diol undergoes metabolic activation by hepatic and pulmonary cytochrome P450 enzymes (e.g., CYP2B1, CYP2F2). In vitro studies demonstrate the formation of reactive epoxide intermediates, which covalently bind to cellular macromolecules, disrupting function .
Table 2: Comparative Metabolic Parameters of Nitroaromatics
Compound | Kₘ (μM) | Vₘₐₓ (nmol/min/mg) |
---|---|---|
Naphthalene | 3.0 | 104 |
2-Methylnaphthalene | 3.7 | 67.6 |
1-Nitronaphthalene | 21.5 | 17.1 |
1-Nitronaphthalene-2,7-diol | 15.2* | 22.4* |
*Estimated from analogue data |
Species-Specific Toxicity
Rodent models reveal marked differences in susceptibility. In rats, intraperitoneal administration (25–50 mg/kg) induces Clara cell necrosis in bronchioles, while mice exhibit hepatotoxicity at comparable doses. Glutathione depletion precedes cellular injury, suggesting oxidative stress plays a central role .
Environmental and Regulatory Considerations
Biodegradation and Persistence
Aerobic microbial degradation proceeds via hydroxylation at the 8-position, followed by ring cleavage. Half-lives in soil range from 14–28 days under temperate conditions, classifying the compound as moderately persistent. Anaerobic conditions favor reductive transformation to aminonaphthol derivatives, which may pose groundwater contamination risks.
Occupational Exposure Limits
No specific regulatory limits exist for 1-Nitronaphthalene-2,7-diol. The American Conference of Governmental Industrial Hygienists (ACGIH) recommends treating it as a nitrated polycyclic aromatic hydrocarbon, with a threshold limit value (TLV) of 0.1 mg/m³ for airborne particulates.
Future Research Directions
Targeted Drug Delivery Systems
Functionalization of the hydroxyl groups with polyethylene glycol (PEG) chains could enhance aqueous solubility and bioavailability for pharmaceutical applications. In silico modeling predicts improved blood-brain barrier penetration for potential neuroactive derivatives.
Green Synthesis Advancements
Developing biocatalytic nitration using engineered nitrotransferases may eliminate reliance on corrosive acids. Preliminary work with Pseudomonas fluorescens nitroreductase mutants shows 40% conversion efficiency under aqueous conditions.
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